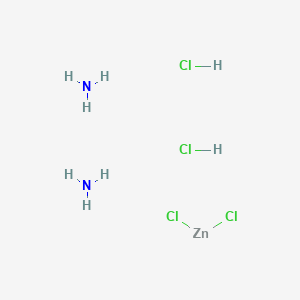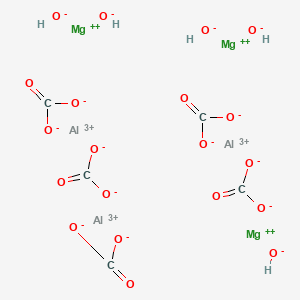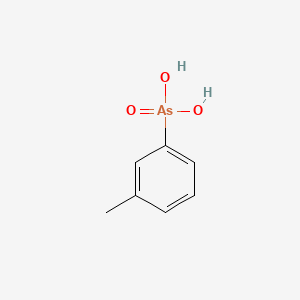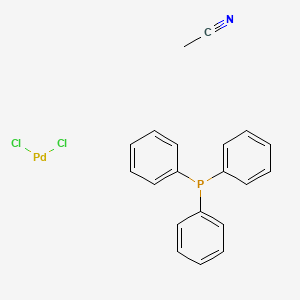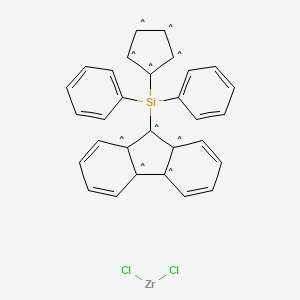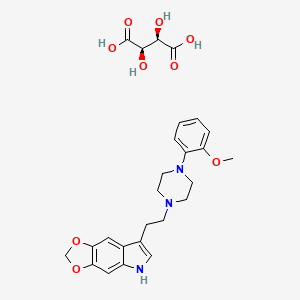
Solypertine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solypertine tartrate is an antiadrenergic drug known for its ability to selectively block the conditioned avoidance response in rats. It has been observed to potentiate hexobarbitone sleeping time, cause hypothermia, and provide protection from amphetamine toxicity in aggregated mice .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Solypertine tartrate are not widely documented in public literature. the preparation of similar compounds often involves multi-step organic synthesis, including the formation of the core structure followed by the introduction of functional groups. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Solypertine tartrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Solypertine tartrate has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: It is used to study the effects of antiadrenergic drugs on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in conditions related to the nervous system.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of Solypertine tartrate involves its interaction with adrenergic receptors. By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in sympathetic nervous system activity. This results in effects such as reduced heart rate and blood pressure, as well as sedation and hypothermia.
Vergleich Mit ähnlichen Verbindungen
Solypertine tartrate can be compared with other antiadrenergic drugs such as:
Tolterodine tartrate: Used to treat overactive bladder by blocking muscarinic receptors.
Metoprolol tartrate: A beta-blocker used to treat high blood pressure and heart-related conditions.
This compound is unique in its specific antiadrenergic effects and its ability to block the conditioned avoidance response in animal models .
Eigenschaften
CAS-Nummer |
5591-43-5 |
|---|---|
Molekularformel |
C26H31N3O9 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C22H25N3O3.C4H6O6/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22;5-1(3(7)8)2(6)4(9)10/h2-5,12-14,23H,6-11,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
FDYHSJCNTRLQCR-LREBCSMRSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


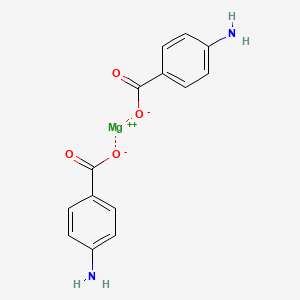
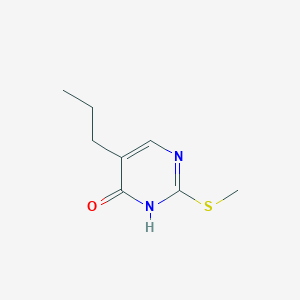

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
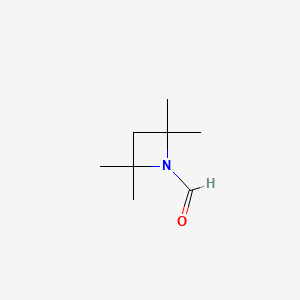
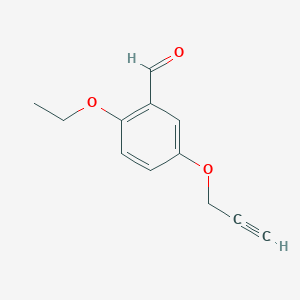
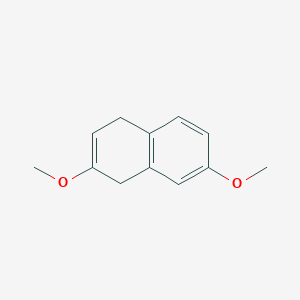
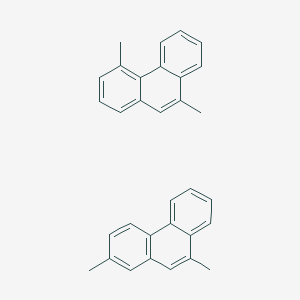
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
